O-(Diphenylphosphinyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

O-(Diphenylphosphinyl)hydroxylamine (DPPH), also known as amino diphenylphosphinate, is a white solid commonly used in organic synthesis. Its synthesis typically involves the reaction of diphenylphosphinic chloride and hydroxylamine []. However, traditional methods involving multiple aqueous re-slurries can be time-consuming and offer variable yields []. Scalable alternatives are being explored to improve efficiency and consistency [].

Application in Organic Synthesis:

DPPH serves as an efficient reagent for directly converting aldehydes to nitriles in the presence of various functionalities like alcohols, ketones, esters, or amines []. This one-pot transformation simplifies the reaction process and avoids the need for additional steps involving imines or enamines [].

RCHO (aldehyde) + DPPH + R'OH (alcohol/ketone/ester/amine) -> RC≡N (nitrile) + Ph2PO(OH) (byproduct)Advantages of DPPH method:

- Efficient: The reaction proceeds smoothly under mild conditions, offering good yields in short reaction times [].

- Broad scope: The method is compatible with a wide range of aldehydes and tolerates various functional groups, making it versatile for diverse synthetic applications [].

- Simple workup: The reaction allows for easy product isolation through simple workup procedures [].

DPPH is a white solid with the chemical formula C₁₂H₁₂NO₂P []. It belongs to a class of compounds called organophosphorus hydroxylamines [].

Molecular Structure Analysis

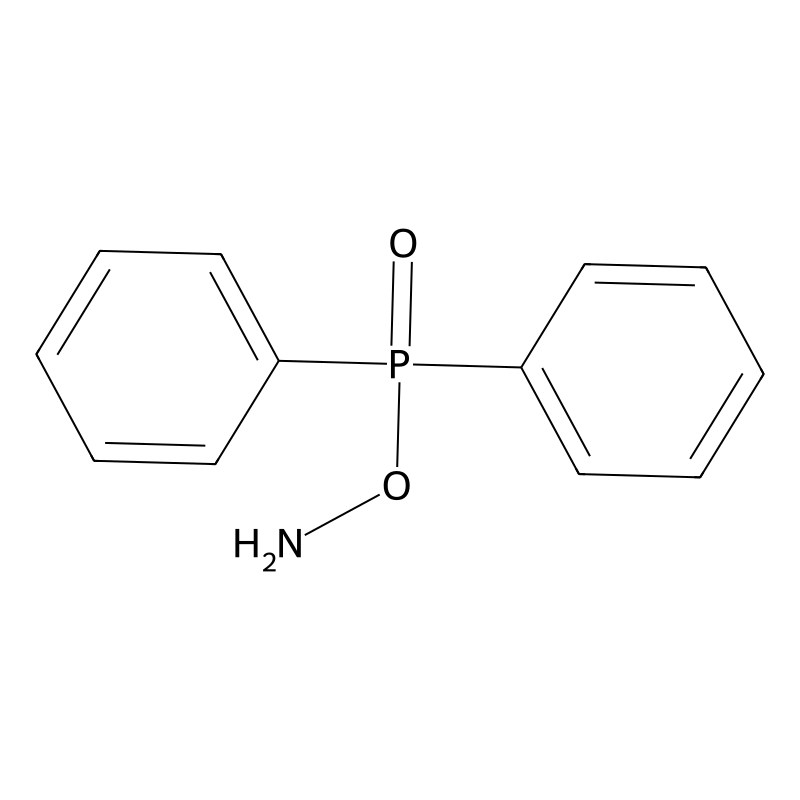

The DPPH molecule features a central phosphorus (P) atom bonded to a hydroxyl (OH) group, a phenyl (C₆H₅) group, and a diphenylphosphinoyl (Ph₂PO) group []. The presence of the Ph₂PO group distinguishes it from simpler hydroxylamine compounds.

Chemical Reactions Analysis

One noteworthy reaction involving DPPH is its use in converting aldehydes to nitriles. This reaction is particularly useful because it tolerates the presence of other functional groups like alcohols, ketones, esters, and amines [].

Balanced Chemical Equation for Conversion of Benzaldehyde to Benzonitrile using DPPH:

PhCHO (benzaldehyde) + (Ph₂PO)₂NOH (DPPH) → PhCN (benzonitrile) + Ph₂POH (diphenylphosphinic acid) + H₂O (water)

Physical And Chemical Properties Analysis

O-(Diphenylphosphinyl)hydroxylamine exhibits significant biological activity, particularly in its role as a reagent for electrophilic amination reactions. This compound facilitates the transfer of amine moieties to various substrates, thereby enabling the formation of C-N bonds. Its ability to participate in stereo- and regioselective reactions makes it valuable in synthetic organic chemistry .

The synthesis of O-(diphenylphosphinyl)hydroxylamine can be accomplished through several methods:

- Reaction with Diphenylphosphinic Chloride: Hydroxylamine reacts with diphenylphosphinic chloride in a solvent such as benzene or aqueous dioxan.

- Scalable Preparation: Protocols have been developed for the scalable preparation of this compound, ensuring safety and efficiency during synthesis .

- In Situ Activation: Hydroxylamines can be activated using trichloroacetonitrile to facilitate direct transfer reactions .

O-(Diphenylphosphinyl)hydroxylamine has several applications in organic synthesis:

- Reagent for Electrophilic Amination: It serves as a versatile reagent for introducing amine groups into various organic compounds.

- Synthesis of Oximes: The compound is used to synthesize oximes from ketones or aldehydes through condensation reactions.

- Pharmaceutical Chemistry: Its ability to form stable intermediates makes it useful in drug development processes.

Studies on O-(diphenylphosphinyl)hydroxylamine's interactions reveal that it can form complexes with various nucleophiles and electrophiles. The thermal stability and reactivity of this compound have been evaluated, highlighting potential decomposition pathways during synthesis and storage . Understanding these interactions is crucial for optimizing its use in synthetic applications.

O-(Diphenylphosphinyl)hydroxylamine shares structural similarities with other hydroxylamine derivatives but is distinguished by its unique diphenylphosphinyl substituent. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Phosphinoylhydroxylamine | Contains nitrogen as the central atom | Primarily involved in N-aminations |

| O-Sulfonic Hydroxylamines | Contains sulfonic groups instead of phosphinoyl | Often used for different types of electrophilic reactions |

| O-Acetamidophenol | Contains an acetamido group | Commonly used in medicinal chemistry |

The uniqueness of O-(diphenylphosphinyl)hydroxylamine lies in its ability to engage in both electrophilic and nucleophilic reactions due to the presence of both hydroxylamine and phosphinoyl functionalities, making it a versatile reagent in organic synthesis.

Crystallographic Analysis

O-(Diphenylphosphinyl)hydroxylamine represents a significant compound within the class of hydroxylamine derivatives, bearing the molecular formula C12H12NO2P and a molecular weight of 233.2 g/mol [1] [2] [3]. While comprehensive single-crystal X-ray diffraction studies specifically for this compound remain limited in the current literature, the structural characteristics can be deduced from related phosphorylated hydroxylamine compounds and spectroscopic evidence.

The compound crystallizes as a white to light yellow solid with a melting point exceeding 140°C, at which point decomposition occurs [1]. The molecular structure features a central phosphorus atom bonded to two phenyl groups through a phosphorus-oxygen double bond, forming the characteristic diphenylphosphinyl moiety. The hydroxylamine functional group is connected through the oxygen atom, creating the distinctive O-substituted hydroxylamine structure.

The monoisotopic mass of 233.060565 Da provides precise molecular weight determination for crystallographic calculations [2]. The predicted density of 1.25±0.1 g/cm3 suggests a relatively compact crystal packing arrangement, consistent with the presence of aromatic phenyl rings that typically facilitate π-π stacking interactions in solid-state structures [1].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for O-(Diphenylphosphinyl)hydroxylamine. Both proton (1H) and phosphorus-31 (31P) nuclear magnetic resonance spectra conform to the expected structural characteristics of this compound [4] [5].

The 1H nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the diphenylphosphinyl framework. The aromatic protons from the two phenyl rings typically appear in the downfield region, with chemical shifts expected around 7.0-8.0 ppm. The hydroxylamine protons appear as a distinctive signal, providing clear identification of the functional group [6].

The 31P nuclear magnetic resonance spectrum serves as a particularly diagnostic tool for phosphorus-containing compounds. The phosphorus nucleus in O-(Diphenylphosphinyl)hydroxylamine appears as a single resonance, confirming the presence of one phosphorus environment in the molecule [4] [5]. This spectroscopic evidence strongly supports the proposed O-substitution pattern rather than N-substitution, which would result in different phosphorus chemical shift values.

Infrared and Mass Spectrometric Features

Infrared spectroscopy provides complementary structural information, with the spectrum conforming to the expected structural characteristics [7]. The infrared spectrum would typically display characteristic absorption bands for the phosphorus-oxygen double bond stretch, nitrogen-hydrogen stretches from the hydroxylamine group, and aromatic carbon-hydrogen stretches from the phenyl rings.

Mass spectrometric analysis reveals a molecular ion peak at m/z 233, corresponding to the molecular weight of the compound [1] [2] [3]. The fragmentation pattern in mass spectrometry provides additional structural confirmation through the loss of characteristic fragments such as phenyl groups or the hydroxylamine moiety.

High-performance liquid chromatography analysis demonstrates purity levels ranging from 88-100%, indicating the compound's analytical purity and stability under standard analytical conditions [7]. This purity range is consistent with commercial-grade material suitable for research applications.

Thermal Stability and Decomposition Pathways

The thermal stability of O-(Diphenylphosphinyl)hydroxylamine presents both opportunities and challenges for its practical applications. The compound demonstrates remarkable stability under appropriate storage conditions, remaining stable for one year when stored at -20°C [8]. The recommended storage temperature of 2-8°C provides optimal conditions for maintaining compound integrity over extended periods [1].

The thermal decomposition pathway begins at approximately 140°C, where the compound undergoes decomposition rather than melting [1] [8]. This decomposition process has been studied in detail due to safety concerns in manufacturing environments. Research has demonstrated that thermal decomposition can propagate through manufacturing equipment once initiated, presenting significant safety considerations for large-scale handling [9] [10].

The decomposition products include irritating gases and vapors, requiring appropriate safety measures during thermal processing [11]. The thermal decomposition mechanism likely involves the cleavage of the weak nitrogen-oxygen bond characteristic of hydroxylamine derivatives, followed by further degradation of the phosphorylated fragments.

Industrial incidents have highlighted the importance of understanding these thermal decomposition pathways. In one documented case, an unexpected thermal decomposition occurred during isolation using an agitated pressure filter/dryer, with the decomposition propagating outside the confines of the manufacturing equipment [9] [10]. This incident emphasized the need for careful temperature control and electrostatic discharge prevention during handling.

The thermal stability profile indicates that O-(Diphenylphosphinyl)hydroxylamine requires careful thermal management in synthetic applications. While the compound remains stable under normal laboratory conditions, heating above its decomposition temperature of 140°C should be avoided to prevent hazardous decomposition reactions.

The compound's thermal behavior contrasts with other hydroxylamine derivatives, such as O-mesitylsulfonyl hydroxylamine, where no explosions have been reported, suggesting that the diphenylphosphinyl substitution pattern provides a somewhat different thermal stability profile [8]. This stability difference may be attributed to the specific electronic effects of the phosphorylated substituent compared to sulfonyl analogs.

XLogP3

UNII

GHS Hazard Statements

H312 (94.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant